2-Bromo-1-(3-fluoropyridin-2-YL)ethanone
CAS No.: 1044270-51-0
Cat. No.: VC4336775
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.025
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1044270-51-0 |
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Molecular Formula | C7H5BrFNO |
Molecular Weight | 218.025 |
IUPAC Name | 2-bromo-1-(3-fluoropyridin-2-yl)ethanone |
Standard InChI | InChI=1S/C7H5BrFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 |
Standard InChI Key | OXCGBXKFOBWLHW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)C(=O)CBr)F |
Introduction
Structural and Molecular Characteristics
The IUPAC name 2-bromo-1-(3-fluoropyridin-2-yl)ethanone reflects its substitution pattern: a pyridine ring with fluorine at position 3, bromine at position 2, and an acetyl group at position 1 . Key structural attributes include:
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Molecular formula: C₇H₅BrFNO
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Molecular weight: 218.02 g/mol
The presence of both electron-withdrawing (fluorine, bromine) and electron-donating (acetyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.
Synthesis and Production Methods
Laboratory-Scale Synthesis
A representative synthesis involves the reaction of 5-bromo-3-fluoro-pyridine-2-carbonitrile with methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF) under inert conditions . Key steps include:
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Grignard Reaction: Addition of MeMgCl to the nitrile group at 0°C, forming an intermediate imine.
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Acidic Hydrolysis: Quenching with aqueous HCl followed by neutralization with sodium carbonate yields the ethanone product with a 93% yield .
Reaction Conditions:
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Temperature: 0°C (initial step), room temperature (quenching)
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Solvent: THF
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Catalysts: None required (Grignard reagent acts as both reactant and base)
Industrial Production
Industrial processes optimize for scalability and cost-efficiency, often employing continuous flow reactors to enhance safety and yield . Bromination of prefluorinated pyridine derivatives using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., AlBr₃) is a common strategy.
Chemical Properties and Reactivity
Substitution Reactions
The bromine atom at position 2 is highly susceptible to nucleophilic substitution. For example:
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Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, useful in drug discovery.
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Amination: Treatment with primary amines replaces bromine with amino groups, forming intermediates for heterocyclic scaffolds.
Oxidation and Reduction
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Oxidation: The acetyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though over-oxidation of the pyridine ring may occur.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering solubility and bioactivity.
Stability and Degradation
The compound is stable under inert storage conditions but may decompose upon prolonged exposure to moisture or light, releasing HBr and HF .
Applications in Scientific Research
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example:
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Anticancer Agents: Derivatives exhibit IC₅₀ values <10 µM against breast cancer (MCF-7) and prostate cancer (DU145) cell lines.
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Antimicrobials: Fluorine enhances membrane permeability, while bromine facilitates covalent binding to bacterial enzymes.
Material Science
Incorporated into metal-organic frameworks (MOFs), it improves thermal stability and gas adsorption properties due to halogen-metal interactions .
Strain | MIC (µg/mL) | Mechanism |
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S. aureus | 8.5 | Cell wall synthesis disruption |
E. coli | 32 | DNA gyrase inhibition |
Data adapted from preclinical studies.
Comparative Analysis with Related Compounds
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